

Spectroscopic Analysis of 7-Bromo-2,3-dihydrobenzofuran: A Technical Guide

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Compound of Interest

Compound Name: **7-Bromo-2,3-dihydrobenzofuran**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **7-Bromo-2,3-dihydrobenzofuran**, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and data interpretation.

Introduction

7-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. This guide outlines the standard spectroscopic techniques used to characterize this molecule, providing a foundational understanding for researchers and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of **7-Bromo-2,3-dihydrobenzofuran**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **7-Bromo-2,3-dihydrobenzofuran** provides information on the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Spectroscopic Data for **7-Bromo-2,3-dihydrobenzofuran**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.27	dd	1, 8	H-6
7.20	dd	1, 7.5	H-4
6.75	t	7.8	H-5
4.59	t	9	H-2 (CH_2)
3.28	t	8.8	H-3 (CH_2)

Data obtained in DMSO-d_6 at 500 MHz.

^{13}C NMR Spectroscopy

While specific experimental ^{13}C NMR data for **7-Bromo-2,3-dihydrobenzofuran** is not readily available in the cited literature, predicted chemical shifts can provide a useful reference. The presence of the bromine atom and the ether linkage significantly influences the chemical shifts of the aromatic and aliphatic carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **7-Bromo-2,3-dihydrobenzofuran**

Chemical Shift (δ) ppm	Assignment
~159	C-7a
~132	C-4
~128	C-6
~125	C-5
~112	C-3a
~100	C-7
~71	C-2
~29	C-3

Note: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of **7-Bromo-2,3-dihydrobenzofuran** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromo-2,3-dihydrobenzofuran** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width and number of scans for both ^1H and ^{13}C experiments.
- Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Acquire a proton-decoupled one-dimensional ^{13}C NMR spectrum.
- If necessary, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **7-Bromo-2,3-dihydrobenzofuran** will show characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Br bond.

Table 3: Characteristic IR Absorption Bands for **7-Bromo-2,3-dihydrobenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O (asymmetric) stretch
1050-1000	Strong	Aryl-O (symmetric) stretch
~1050	Medium-Strong	C-Br stretch
900-675	Strong	Aromatic C-H out-of-plane bend

Note: These are typical ranges for the assigned functional groups.

Experimental Protocol for IR Analysis

For a solid sample like **7-Bromo-2,3-dihydrobenzofuran**, the following methods can be used for IR analysis:

- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Thin Solid Film Method:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a KBr or NaCl salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
 - Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **7-Bromo-2,3-dihydrobenzofuran** (C_8H_7BrO), the molecular weight is approximately 198 g/mol for the ^{79}Br isotope and 200 g/mol for the ^{81}Br isotope.

Expected Fragmentation Pattern

Under electron ionization (EI), **7-Bromo-2,3-dihydrobenzofuran** is expected to exhibit a characteristic fragmentation pattern. The presence of bromine will result in isotopic peaks for

the molecular ion and any bromine-containing fragments, with a nearly 1:1 ratio for the M and M+2 peaks.

Table 4: Expected Mass Spectrometry Data for **7-Bromo-2,3-dihydrobenzofuran**

m/z	Interpretation
198/200	Molecular ion peak $[M]^+$
169/171	$[M - C_2H_3]^+$ (Loss of ethylene from the dihydrofuran ring)
119	$[M - Br]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocol for MS Analysis

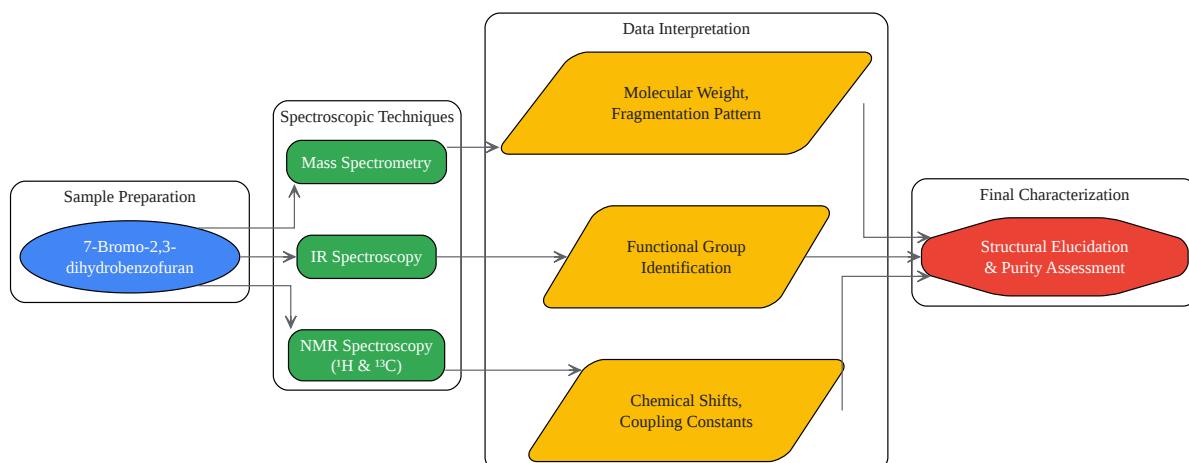
A typical protocol for the analysis of **7-Bromo-2,3-dihydrobenzofuran** by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC-MS System:
 - Gas Chromatograph (GC): Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, which is typically heated to 250-280 °C.
 - Oven Program: Use a temperature program to elute the compound, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
 - Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **7-Bromo-2,3-dihydrobenzofuran**. Extract the mass spectrum of this peak and interpret the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **7-Bromo-2,3-dihydrobenzofuran**.



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Caption: Workflow for the spectroscopic analysis of **7-Bromo-2,3-dihydrobenzofuran**.

This guide provides a foundational framework for the spectroscopic analysis of **7-Bromo-2,3-dihydrobenzofuran**. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

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